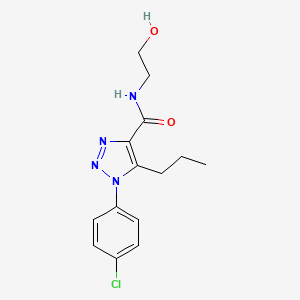

1-(4-chlorophenyl)-N-(2-hydroxyethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

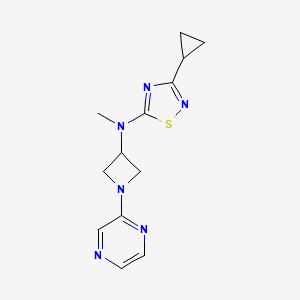

The compound “1-(4-chlorophenyl)-N-(2-hydroxyethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide” is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. These compounds contain a five-membered ring with two carbon atoms and three nitrogen atoms. They are known for their stability and versatility in various chemical reactions .

Chemical Reactions Analysis

1,2,3-Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .Scientific Research Applications

Pharmacological Properties and Applications

Triazole derivatives, similar to 1-(4-chlorophenyl)-N-(2-hydroxyethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide, have shown valuable pharmacological properties. They have been highlighted for their anticonvulsive activity, suggesting potential use in treating epilepsy and conditions of tension and agitation. These findings underscore the significance of triazole compounds in developing new therapeutic agents for neurological disorders (Shelton, 1981).

Antimicrobial and Antifungal Activities

Novel triazole compounds have been synthesized and evaluated for their antimicrobial activities. For instance, some triazole derivatives have demonstrated good to moderate activities against various test microorganisms, indicating their potential as antimicrobial agents. This highlights the versatility of triazole compounds in contributing to the development of new antimicrobial and antifungal treatments (Bektaş et al., 2007).

Corrosion Inhibition

The efficiency of triazole derivatives as corrosion inhibitors for mild steel in acidic media has been extensively studied. These compounds exhibit significant inhibition efficiencies, making them valuable in protecting metallic materials against corrosion. Such properties are crucial for applications in various industries, including construction and manufacturing, where material durability and longevity are paramount (Lagrenée et al., 2002).

Material Science Applications

In materials science, triazole derivatives have been explored for their utility in creating microporous metal-organic frameworks (MOFs). These MOFs show selective sorption of CO2 over N2 and CH4, which could have implications for gas separation technologies and environmental applications. The bifunctional nature of some triazole-based linkers offers a promising avenue for the design of dynamic and functional MOFs (Chen et al., 2015).

Antioxidant Properties

Research into 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives has uncovered their potential antioxidant and antiradical activities. These properties suggest a role for triazole compounds in developing new antioxidants, which are essential for combating oxidative stress in biological systems (Bekircan et al., 2008).

Future Directions

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-(2-hydroxyethyl)-5-propyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN4O2/c1-2-3-12-13(14(21)16-8-9-20)17-18-19(12)11-6-4-10(15)5-7-11/h4-7,20H,2-3,8-9H2,1H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIPMQFZYWJCSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide](/img/structure/B2838281.png)

![methyl 4-{[(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether](/img/structure/B2838282.png)

![N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2838283.png)

![N-(2,3-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2838284.png)

![2,1,3-Benzothiadiazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2838287.png)

![5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838293.png)

![N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2838294.png)

![2-(4-Fluorophenyl)-2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}acetamide](/img/structure/B2838297.png)

![2-Chloro-N-[2-(4-chlorophenyl)-5-methoxypentyl]acetamide](/img/structure/B2838304.png)